This compound falls under the category of heterocyclic compounds, specifically imidazo derivatives. It is synthesized through various chemical reactions involving starting materials such as amino acids and halogenated compounds. The compound's unique structure allows it to interact with biological systems effectively, making it a candidate for drug development.
The synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid can be achieved through several methods. A notable synthetic route involves the following steps:
The molecular formula for 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid is with a molecular weight of approximately 167.17 g/mol .
The three-dimensional conformation of this compound can significantly influence its biological activity and interaction with target receptors.
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid participates in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound's properties and enhancing its pharmacological profile.
The mechanism of action for 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid primarily involves its interaction with specific biological targets:
The physical properties of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid include:
These properties are essential for handling and application in laboratory settings.
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid has several promising applications in scientific research:
The core compound 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS: 885281-33-4) follows systematic IUPAC naming conventions for fused bicyclic systems. The parent structure is imidazo[1,2-a]pyrazine, where:
Isomeric variations arise from:
Table 1: Isomeric and Derivative Variations
Compound Name | CAS Number | Key Structural Variation |
---|---|---|
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid | 885281-33-4 | Parent compound |
7-Methyl analog | Not specified | Methyl at pyrazine N7 position |
7-Boc protected analog | 885281-30-1 | tert-Butoxycarbonyl at N7 |
Dihydrochloride salt | 1965309-84-5 | Carboxylic acid + HCl counterions |
3-Bromo-7-Boc analog | 1000576-71-5 | Bromine at C3 + Boc at N7 |
The bicyclic framework comprises:
Electronic properties:
Imidazo-Pyridines vs. Imidazo-Pyrazines:
Pyrazino-Quinolines:
Table 2: Heterocyclic System Comparisons
Property | Imidazo[1,2-a]pyrazine | Imidazo[1,2-a]pyridine | Pyrazino[2,3-g]quinoline |
---|---|---|---|
Ring system | Fused 5+6 membered, 3N atoms | Fused 5+6 membered, 2N atoms | Fused 6+6+6 membered, 4N atoms |
Electron deficiency | High (pyrazine ring) | Moderate | Variable |
Common bioactivity | P2X7 antagonism | GABA modulation | Antimalarial |
Physicochemical Profile and Synthetic Routes
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1